molecular formula C12H10BNS B102425 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole CAS No. 16239-25-1

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole

Cat. No. B102425
CAS RN: 16239-25-1
M. Wt: 211.09 g/mol
InChI Key: JXTMSVMBRYBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole (DPB) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DPB is a boron-containing compound that belongs to the benzothiazaborole family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, fungi, and protozoa. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to inhibit the activity of leucyl-tRNA synthetase, an enzyme that is involved in protein synthesis in bacteria. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to inhibit the activity of fungal β-glucan synthase, an enzyme that is involved in the synthesis of cell wall components in fungi.

Biochemical And Physiological Effects

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole exhibits potent antibacterial, antifungal, and antiprotozoal activities against a wide range of pathogens. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been shown to exhibit anti-inflammatory and antidiabetic activities in animal models.

Advantages And Limitations For Lab Experiments

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has several advantages for lab experiments, including its potent biological activities, its stability under physiological conditions, and its ease of synthesis. However, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole research, including the development of new synthetic methods for 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole derivatives, the investigation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a drug candidate for various diseases, and the exploration of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole's potential as a catalyst in organic reactions. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole and to investigate its potential toxicity in vivo.

Synthesis Methods

The synthesis of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole involves the reaction of 2-aminophenylboronic acid and 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole as a white solid.

Scientific Research Applications

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has been shown to exhibit potent antibacterial, antifungal, and antiprotozoal activities. 2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole has also been investigated for its potential use in the treatment of cancer, diabetes, and inflammation.

properties

CAS RN

16239-25-1

Product Name

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole

Molecular Formula

C12H10BNS

Molecular Weight

211.09 g/mol

IUPAC Name

2-phenyl-3H-1,3,2-benzothiazaborole

InChI

InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H

InChI Key

JXTMSVMBRYBIQW-UHFFFAOYSA-N

SMILES

B1(NC2=CC=CC=C2S1)C3=CC=CC=C3

Canonical SMILES

B1(NC2=CC=CC=C2S1)C3=CC=CC=C3

Other CAS RN

16239-25-1

synonyms

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole

Origin of Product

United States

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